tert-butyl 3-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate: is a specialized organic compound known for its unique structural features and applications in various scientific fields. This compound is characterized by its complex molecular structure, which includes a tert-butyl group, a methyl group, and a boronic ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate typically involves multi-step organic reactions. One common approach is the Mitsunobu reaction , where the starting materials are reacted in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) under anhydrous conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different chemical processes.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its boronic ester group makes it a valuable intermediate in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Biology: In biological research, tert-butyl 3-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate is employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features can be exploited to design drugs with specific biological activities.
Industry: In the chemical industry, this compound is used in the synthesis of advanced materials and polymers. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which tert-butyl 3-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with biological targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate
Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
Uniqueness: Tert-butyl 3-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate stands out due to its azetidine ring, which is less common compared to pyridine or indazole rings found in similar compounds. This structural difference can lead to unique reactivity and biological activity.
Properties
CAS No. |
2296775-61-4 |
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Molecular Formula |
C15H28BNO4 |
Molecular Weight |
297.20 g/mol |
IUPAC Name |
tert-butyl 3-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C15H28BNO4/c1-12(2,3)19-11(18)17-9-15(8,10-17)16-20-13(4,5)14(6,7)21-16/h9-10H2,1-8H3 |
InChI Key |
FKAZISMLEIWCES-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2(CN(C2)C(=O)OC(C)(C)C)C |
Purity |
95 |
Origin of Product |
United States |
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